molecular formula C25H24N4O2S2 B2939259 N-(4-ethylphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide CAS No. 923202-29-3

N-(4-ethylphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide

Cat. No.: B2939259
CAS No.: 923202-29-3
M. Wt: 476.61
InChI Key: VTHFZDYQIYVFQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a structurally complex small molecule featuring a pyridazine core linked to a 4-methyl-1,3-thiazol-5-yl moiety substituted with a 3-methoxyphenyl group. The sulfanyl acetamide chain connects the pyridazine ring to an N-(4-ethylphenyl) substituent.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2S2/c1-4-17-8-10-19(11-9-17)27-22(30)15-32-23-13-12-21(28-29-23)24-16(2)26-25(33-24)18-6-5-7-20(14-18)31-3/h5-14H,4,15H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHFZDYQIYVFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core thiazole and pyridazine rings, followed by the introduction of the methoxyphenyl and ethylphenyl groups. The final step involves the formation of the acetamide linkage.

    Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Pyridazine Ring Formation: The pyridazine ring is typically formed via the condensation of hydrazines with 1,4-diketones or α,β-unsaturated carbonyl compounds.

    Introduction of Substituents: The methoxyphenyl and ethylphenyl groups are introduced through electrophilic aromatic substitution reactions.

    Acetamide Formation: The final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the thiazole or pyridazine rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole or pyridazine derivatives.

    Substitution: Alkylated derivatives at the methoxy group.

Scientific Research Applications

N-(4-ethylphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

    Chemical Research: Researchers can use the compound to study new chemical reactions and mechanisms, particularly those involving multi-functional groups.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares core motifs with several pharmacologically active analogs. Below is a detailed comparison based on structural features, synthesis routes, and biological activities:

Structural Analogues

VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide)
  • Structure : Features a 1,2,4-triazole ring instead of pyridazine and thiazole. The triazole is substituted with pyridin-3-yl and ethyl groups.
  • Activity : Acts as a potent Orco agonist, facilitating insect olfactory receptor activation. Demonstrated efficacy in Culex quinquefasciatus oviposition attraction studies .
OLC-12 (2-(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)-acetamide)
  • Structure : Shares the triazole core with VUAA-1 but incorporates a 4-isopropylphenyl group and 4-pyridinyl substitution.
  • Activity : Similarly acts as an Orco agonist but with altered specificity due to the isopropylphenyl group .
FP1-12 Derivatives (Hydroxyacetamide-triazole hybrids)
  • Structure : Substituted 1,2,4-triazole linked to hydroxyacetamide and imidazolone rings.
  • Activity : Exhibits antiproliferative effects in cancer cell lines, with IC₅₀ values ranging from 2.1–18.4 µM. The hydroxyacetamide group enhances hydrogen-bonding interactions with cellular targets .
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides
  • Structure : Furan-substituted triazole linked to sulfanyl acetamide.
  • Activity : Demonstrates anti-exudative activity in rat models (10 mg/kg dose), comparable to diclofenac sodium (8 mg/kg) .

Pharmacological Activity Comparison

Compound Primary Activity Mechanism/Application Efficacy/IC₅₀ Reference
Target Compound Hypothesized Orco modulation Insect olfaction/behavioral studies Not reported
VUAA-1 Orco agonist Culex quinquefasciatus oviposition attraction EC₅₀ ~10 µM
FP1-12 Derivatives Antiproliferative Cancer cell line inhibition IC₅₀: 2.1–18.4 µM
Furan-triazole Acetamides Anti-exudative Inflammation reduction in rats 70–85% efficacy

Key Research Findings and Implications

Sulfanyl acetamide linkages are critical for maintaining conformational flexibility, facilitating interactions with hydrophobic enzyme pockets or ion channels .

Pharmacological Gaps: While VUAA-1 and OLC-12 highlight the importance of N-aryl substitutions (e.g., 4-ethylphenyl) in Orco activation, the target compound’s pyridazine-thiazole system remains underexplored in this context .

Biological Activity

N-(4-ethylphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a complex organic compound with a unique structure that combines multiple functional groups, making it a subject of interest in medicinal chemistry and other fields. This article reviews its biological activity, focusing on its potential applications in drug development and other therapeutic areas.

Chemical Structure and Properties

The compound features a thiazole ring, a pyridazine moiety, and various aromatic groups, which contribute to its biological activity. The IUPAC name is as follows:

Property Details
IUPAC NameN-(4-ethylphenyl)-2-[6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide
Molecular FormulaC25H24N4O2S2
CAS Number923202-29-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit the activity of certain kinases, which are critical in various signaling pathways.
  • Ion Channel Modulation : It may modulate the function of ion channels, affecting cellular excitability and neurotransmission.

Antimicrobial Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds containing thiazole and pyridazine moieties have shown potent inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .

Antioxidant Activity

The antioxidant potential of compounds related to N-(4-ethylphenyl)-2-{...} has been evaluated using the DPPH radical scavenging assay. These compounds have shown radical scavenging activities that surpass those of well-known antioxidants like ascorbic acid .

Cytotoxicity Studies

Cytotoxicity assessments using MTT assays indicate that certain derivatives exhibit promising results against cancer cell lines such as U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer). These findings suggest potential applications in cancer therapy .

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated compounds similar to N-(4-ethylphenyl)-2-{...} for their antibacterial properties. The most active compound demonstrated effective binding interactions with DNA gyrase, a target for many antibacterial agents .
  • Cytotoxicity Assessment :
    • In vitro studies revealed that specific thiazole-pyridazine derivatives exhibited cytotoxic effects on cancer cell lines, indicating their potential use in developing new anticancer therapies .

Data Table: Summary of Biological Activities

Activity Type Tested Compound Target/Method Result
AntimicrobialThiazole-Pyridazine DerivativeMIC AssayMIC = 0.21 μM against E. coli
AntioxidantSimilar DerivativeDPPH ScavengingSuperior to Ascorbic Acid
CytotoxicityThiazole-Pyridazine DerivativeMTT AssayEffective against U-87 Cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.